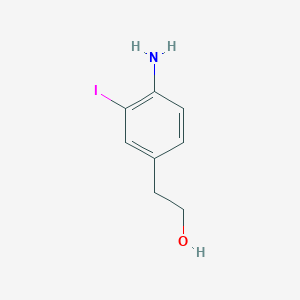

2-(4-Amino-3-iodophenyl)ethanol

描述

2-(4-Amino-3-iodophenyl)ethanol is a substituted phenylethanol derivative featuring an amino group at the para position and an iodine atom at the meta position on the aromatic ring. The ethanol moiety (-CH₂CH₂OH) enhances its polarity, making it suitable for applications in medicinal chemistry and biochemical research. The iodine atom introduces steric bulk and electron-withdrawing effects, influencing both reactivity and interaction with biological targets.

属性

分子式 |

C8H10INO |

|---|---|

分子量 |

263.08 g/mol |

IUPAC 名称 |

2-(4-amino-3-iodophenyl)ethanol |

InChI |

InChI=1S/C8H10INO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5,11H,3-4,10H2 |

InChI 键 |

FKFHOVURBQXQIK-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1CCO)I)N |

规范 SMILES |

C1=CC(=C(C=C1CCO)I)N |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Analogs

Substituent Position and Halogen Variations

1-(4-Chloro-2-iodophenyl)ethanol (CAS: 1192931-79-5)

- Structure: Chloro at C4, iodo at C2, ethanol chain.

- Key Differences: Substituent positions: Iodo at C2 (meta to chloro) vs. C3 in the target compound. Electronic effects: Chloro (electron-withdrawing) vs. amino (electron-donating), altering aromatic ring reactivity.

- Synthesis : Reported yields of 87–89% via optimized routes .

- Applications : Likely explored in halogenated drug intermediates due to stability from halogen substituents.

(4-Amino-3-iodophenyl)-N-methylmethanesulfonamide

- Structure: Sulfonamide group replaces ethanol.

- Key Differences: Functional group: Sulfonamide (-SO₂NHCH₃) vs. ethanol, affecting solubility and hydrogen-bonding capacity.

Functional Group Derivatives

Methyl 2-(4-Amino-3-iodophenyl)acetate (CAS: 374933-81-0)

- Structure : Methyl ester of the acetic acid derivative.

- Key Differences :

- Applications : Intermediate in prodrug design due to ester hydrolyzability.

2-(4-Amino-3-iodophenyl)acetonitrile (CAS: 955397-24-7)

Amino and Nitro Substituted Analogs

2-((4-Amino-3-nitrophenyl)amino)ethanol (CAS: 24905-87-1)

Tyrosinase Inhibition Potential

While direct data for 2-(4-Amino-3-iodophenyl)ethanol are lacking, highlights substituent effects on mushroom tyrosinase inhibition:

- Tyrosol analogs: Hydroxyl and methoxy groups at specific positions enhance inhibition (e.g., 2-(4-hydroxy-3-methoxyphenyl)ethanol: 67% inhibition) .

- Hypothesized activity: The iodine atom in this compound may sterically hinder enzyme binding, reducing efficacy compared to smaller substituents.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility | LogP (Predicted) | Key Substituents |

|---|---|---|---|---|

| This compound | ~263.08 | High (polar OH) | ~1.2 | -NH₂, -I, -CH₂CH₂OH |

| Methyl 2-(4-Amino-3-iodophenyl)acetate | 291.09 | Moderate (ester) | ~2.5 | -NH₂, -I, -COOCH₃ |

| 2-(4-Amino-3-iodophenyl)acetonitrile | 258.06 | Low (nitrile) | ~1.8 | -NH₂, -I, -CN |

Research and Application Insights

- Medicinal Chemistry: The iodine atom in this compound could facilitate radioimaging applications (e.g., iodine-125 labeling) .

- Material Science : Halogenated aromatics are precursors in liquid crystals and OLEDs; derivatives like the nitrile may enhance thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。